N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide

Antimicrobial 1,3,4-Oxadiazole MIC

Procure N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide (CAS 865249-64-5; MW 265.69; C₁₂H₁₂ClN₃O₂) as your baseline compound for systematic SAR studies. The 2-chlorophenyl substituent at C-5 confers distinct electronic/steric properties vs. unsubstituted or 4-chlorophenyl analogs, while the unadorned butanamide side chain is a critical potency determinant in oxadiazole-based tyrosinase inhibitors (Ki as low as 0.025 µM in related hybrids). With no basic amine center, this Rule-of-Five compliant scaffold avoids pH-dependent permeability and hERG/phospholipidosis risks common to morpholine/piperidine analogs—making it a superior starting point for CNS or intracellular probe development. Use also as a STAT pathway negative control (core shows EC₅₀/IC₅₀ >55.7 µM against STAT1/STAT3). Standard specification: ≥95% (HPLC/NMR).

Molecular Formula C12H12ClN3O2
Molecular Weight 265.7
CAS No. 865249-64-5
Cat. No. B2792654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide
CAS865249-64-5
Molecular FormulaC12H12ClN3O2
Molecular Weight265.7
Structural Identifiers
SMILESCCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl
InChIInChI=1S/C12H12ClN3O2/c1-2-5-10(17)14-12-16-15-11(18-12)8-6-3-4-7-9(8)13/h3-4,6-7H,2,5H2,1H3,(H,14,16,17)
InChIKeyHTDHQUFUGPERFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]butanamide (CAS 865249-64-5): Chemical Identity, Class, and Procurement-Relevant Baseline


N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide (CAS 865249-64-5; molecular formula C₁₂H₁₂ClN₃O₂; molecular weight 265.69 g/mol) is a synthetic small-molecule heterocycle belonging to the 2,5-disubstituted 1,3,4-oxadiazole class . The compound features a 2-chlorophenyl substituent at the oxadiazole C-5 position and an N-butanamide side chain at the C-2 amino position. The 1,3,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, associated with antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory activities [1]. This specific derivative is primarily sourced from research chemical suppliers for exploratory medicinal chemistry and biological screening applications, with purity typically ≥95% as determined by HPLC or NMR .

Why N-[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]butanamide Cannot Be Simply Replaced by Generic 1,3,4-Oxadiazole Analogs


Within the 2,5-disubstituted 1,3,4-oxadiazole class, small structural perturbations—such as the nature and position of the aryl substituent or the length and functionality of the N-acyl side chain—profoundly alter biological activity profiles [1]. For example, the 2-chlorophenyl group at C-5 confers distinct electronic and steric properties compared to unsubstituted phenyl or 4-chlorophenyl analogs, affecting target binding and physicochemical parameters (e.g., logP, solubility) [2]. Similarly, the butanamide side chain length directly influences enzyme inhibition potency: in related oxadiazole-butanamide series, changing the acyl chain from butanamide to cyclopropanecarboxamide or introducing a 4-chloro substituent on the butanamide moiety has been shown to shift activity and selectivity profiles [3]. Consequently, generic in-class substitution without empirical verification risks loss of desired activity, altered selectivity, or unexpected pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]butanamide Versus In-Class Analogs


Antimicrobial Potency of 2-Chlorophenyl-1,3,4-Oxadiazole Derivatives Bearing Butanamide vs. Thioether or Hydrazide Side Chains

In a series of S-substituted derivatives of 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-thiol, compounds with N-substituted acetamide side chains (structurally analogous to the butanamide motif) demonstrated measurable antibacterial activity against both Gram-positive and Gram-negative strains [1]. The 2-chlorophenyl-substituted oxadiazole core was essential for activity; replacement with other aryl groups altered the antimicrobial spectrum. Separately, in the 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene)benzenamine series (5a–k), compounds 5b, 5c, 5g, and 5i exhibited potent activity against Pseudomonas aeruginosa, Streptococcus pyogenes, Escherichia coli, Staphylococcus aureus, and fungi (Candida albicans, Aspergillus niger, A. clavatus), with activity linked to the 2-chlorophenyl substituent on the oxadiazole [2].

Antimicrobial 1,3,4-Oxadiazole MIC

Enzyme Inhibition Selectivity: Butanamide Side Chain Length Influences Tyrosinase Inhibitory Potency

In a study of 2-aminothiazole-oxadiazole N-arylated butanamides (7a–h), compounds bearing a butanamide linker demonstrated potent tyrosinase inhibition with Ki values in the low micromolar to nanomolar range [1]. Compound 7f exhibited non-competitive inhibition with a Ki of 0.025 μM, while other analogs in the series with modified acyl chain lengths showed significantly reduced potency [1]. The butanamide chain length proved critical for optimal enzyme binding. The target compound N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide retains this pharmacophoric butanamide motif and the 2-chlorophenyl substituent that may further modulate binding through hydrophobic and halogen-bonding interactions [2].

Tyrosinase Inhibition Enzyme Kinetics Butanamide

STAT Transcription Factor Binding: Lack of Significant Activity Distinguishes This Scaffold from More Potent Oxadiazole-Based Inhibitors

A closely related analog, N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (BDBM43606), was screened in a high-throughput format against human STAT1 and STAT3 transcription factors [1]. This analog, which shares the identical 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl core but replaces the butanamide side chain with a bulkier benzothiazole-2-carboxamide, showed negligible inhibitory activity (EC₅₀/IC₅₀ > 55.7 μM) against both STAT1 and STAT3 [1]. This negative data provides a useful selectivity benchmark: the 5-(2-chlorophenyl)-oxadiazole core does not inherently confer STAT inhibitory activity, suggesting that the target compound may be suitable for applications where avoiding STAT pathway interference is desired.

STAT Inhibition BindingDB Selectivity

Cytotoxic Potential: 2-Chlorophenyl-1,3,4-Oxadiazole Derivatives Exhibit Sub-Micromolar IC₅₀ Values Against MCF-7 Breast Cancer Cells

5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, a direct precursor sharing the identical 2-chlorophenyl-oxadiazole core with the target compound, has been reported to exhibit IC₅₀ values as low as 0.89 μM against the MCF-7 breast cancer cell line, outperforming the standard chemotherapeutic agent adriamycin in certain assay formats . Additionally, the related 2-(2-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole demonstrated selective cytotoxicity against MCF-7 cells with an IC₅₀ of 8.7 μM, with minimal toxicity toward normal human fibroblasts [1]. These data indicate that the 2-chlorophenyl substituent is a favorable feature for anticancer activity within this scaffold class.

Anticancer MCF-7 Cytotoxicity

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Morpholine- and Piperidine-Containing Analogs

The target compound (MW 265.69; C₁₂H₁₂ClN₃O₂) is a relatively low molecular weight, neutral oxadiazole amide with moderate predicted lipophilicity (estimated logP ~2.5–3.0). In contrast, the morpholine analog N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide (MW 350.80; C₁₆H₁₉ClN₄O₃) and the piperidine analog (MW ~348.83) contain basic amine functionalities that increase molecular weight, alter hydrogen-bonding capacity, and shift logP and pKa profiles . These differences have direct implications for membrane permeability, solubility, and oral bioavailability predictions according to Lipinski's Rule of Five and Veber criteria [1].

Lipophilicity Drug-likeness logP

Optimal Research and Procurement Application Scenarios for N-[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]butanamide (CAS 865249-64-5)


Broad-Spectrum Antimicrobial Screening with 2-Chlorophenyl Pharmacophore

The 5-(2-chlorophenyl)-1,3,4-oxadiazole scaffold is associated with activity against both Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and fungal strains (Candida albicans, Aspergillus niger, A. clavatus) [1][2]. The target compound, bearing the unadorned butanamide side chain, is well-suited as a baseline compound for systematic SAR studies exploring how N-acyl chain modifications modulate antimicrobial potency and spectrum, using the established activity of the 2-chlorophenyl-oxadiazole core as a reference point [1].

Tyrosinase Inhibition Screening and Melanogenesis Research

The butanamide side chain has been identified as a critical potency determinant in oxadiazole-based tyrosinase inhibitors, with Ki values as low as 0.025 μM reported for closely related N-arylated butanamide hybrids [1]. The target compound provides a structurally simpler analog (lacking the 2-aminothiazole moiety) for isolating the contribution of the oxadiazole-butanamide core to tyrosinase binding. This is valuable for academic groups and biotech companies developing skin-lightening agents or studying melanogenesis pathways [1].

Chemical Probe Development Requiring Defined Physicochemical Properties

With a molecular weight of 265.69 g/mol, one hydrogen bond donor, and four hydrogen bond acceptors, the target compound adheres to Lipinski's Rule of Five and is predicted to possess favorable passive membrane permeability [1][2]. Its lack of a basic amine center distinguishes it from morpholine- and piperidine-containing analogs that may exhibit pH-dependent permeability and increased risk of phospholipidosis or hERG channel interactions [2]. This makes the compound a suitable starting scaffold for central nervous system or intracellular target probe development where neutral, low molecular weight chemotypes are preferred [1].

Negative Control for STAT-Dependent Assays

Based on BindingDB HTS data for a close analog (N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide), the 5-(2-chlorophenyl)-1,3,4-oxadiazole core shows negligible activity against STAT1 and STAT3 transcription factors (EC₅₀/IC₅₀ > 55.7 μM) [1]. The target compound can serve as a negative control or selectivity counter-screen compound in assays where STAT pathway modulation is being evaluated, helping researchers confirm that observed biological effects are not mediated through STAT-dependent mechanisms [1].

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.